molecular formula C18H14N2OS B2544003 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866726-96-7

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2544003
CAS No.: 866726-96-7
M. Wt: 306.38
InChI Key: YXKAVURRSRAOIB-UHFFFAOYSA-N
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Description

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that features a chromeno-pyrimidine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thione group adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multicomponent reactions. One common method includes the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of microwave dielectric heating and phosphorus oxychloride in these reactions suggests that industrial production would require careful control of reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Thione-Containing Heterocycles: Compounds like thiazoles and thiadiazoles also contain thione groups and exhibit similar reactivity.

Uniqueness

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to its specific combination of a chromeno-pyrimidine core with a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-6-8-12(9-7-11)16-19-17-14(18(22)20-16)10-13-4-2-3-5-15(13)21-17/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAVURRSRAOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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